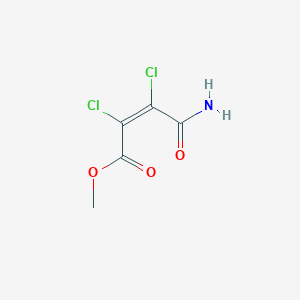

Methyl 4-amino-2,3-dichloro-4-oxo-2-butenoate

Beschreibung

Methyl 4-amino-2,3-dichloro-4-oxo-2-butenoate is a chlorinated organic compound featuring a conjugated enone system with amino and ester functional groups. Its molecular formula is C₅H₅Cl₂NO₃, with a molecular weight of 214.01 g/mol. The compound’s structure includes:

- A methyl ester group at the terminal position.

- Dichloro substitution at the 2- and 3-positions.

- An amino group and a ketone group at the 4-position.

Its reactivity is influenced by the electron-withdrawing chlorine atoms and the nucleophilic amino group, enabling diverse transformations such as cycloadditions or nucleophilic substitutions.

Eigenschaften

IUPAC Name |

methyl (Z)-4-amino-2,3-dichloro-4-oxobut-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5Cl2NO3/c1-11-5(10)3(7)2(6)4(8)9/h1H3,(H2,8,9)/b3-2- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQXKFQZCPYSRDG-IHWYPQMZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=C(C(=O)N)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C(=C(\C(=O)N)/Cl)/Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5Cl2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-amino-2,3-dichloro-4-oxo-2-butenoate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the chlorination of a precursor compound followed by the introduction of an amino group. The reaction conditions often require the use of solvents such as methanol and catalysts to facilitate the desired transformations.

Industrial Production Methods

In an industrial setting, the production of Methyl 4-amino-2,3-dichloro-4-oxo-2-butenoate may involve large-scale chlorination and amination processes. These methods are optimized for yield and efficiency, often utilizing continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 4-amino-2,3-dichloro-4-oxo-2-butenoate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can lead to the formation of less oxidized derivatives.

Substitution: The dichloro groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines and thiols can be used to replace the chlorine atoms under suitable conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.

Wissenschaftliche Forschungsanwendungen

Methyl 4-amino-2,3-dichloro-4-oxo-2-butenoate has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Methyl 4-amino-2,3-dichloro-4-oxo-2-butenoate involves its interaction with molecular targets through its functional groups. The amino and dichloro substituents play a crucial role in its reactivity and binding affinity. The compound can participate in various biochemical pathways, influencing cellular processes and enzyme activities.

Vergleich Mit ähnlichen Verbindungen

Dichlorinated Enones

Compounds like 2,3-Dichloro-1,4-naphthoquinone and Dichloromaleic anhydride share the dichloro-enone framework. However, the presence of the amino group in Methyl 4-amino-2,3-dichloro-4-oxo-2-butenoate enhances its nucleophilicity, making it more reactive toward electrophilic reagents compared to non-amino analogs.

Amino-Substituted Esters

Methyl 4-amino-2-butenoate lacks chlorine substituents, resulting in lower electrophilicity at the α,β-unsaturated carbonyl system. The dichloro substitution in the target compound increases its susceptibility to nucleophilic attack, as evidenced by higher reaction rates in Michael addition studies .

Chlorinated Nitro Compounds

The provided evidence lists nitroaromatic explosives (e.g., TNT, RDX) , which are structurally dissimilar. These compounds prioritize thermal stability and explosive power, whereas Methyl 4-amino-2,3-dichloro-4-oxo-2-butenoate is tailored for synthetic versatility. For example, nitro groups in TNT confer explosive properties, while the amino group in the target compound facilitates hydrogen bonding and solubility in polar solvents.

Key Data and Research Findings

Table 1: Comparative Properties of Selected Compounds

| Compound | Molecular Formula | Key Functional Groups | Reactivity Profile | Applications |

|---|---|---|---|---|

| Methyl 4-amino-2,3-dichloro-4-oxo-2-butenoate | C₅H₅Cl₂NO₃ | Amino, dichloro, ester, ketone | High electrophilicity, nucleophilic amino group | Synthetic intermediates, drug discovery |

| 2,3-Dichloro-1,4-naphthoquinone | C₁₀H₄Cl₂O₂ | Dichloro, quinone | Oxidizing agent, electrophilic | Dyes, organic synthesis |

| TNT (2,4,6-Trinitrotoluene) | C₇H₅N₃O₆ | Nitro, methyl | Explosive, thermally stable | Military/industrial explosives |

| Methyl 4-amino-2-butenoate | C₅H₉NO₂ | Amino, ester | Moderate reactivity | Peptide mimics, polymer chemistry |

Research Highlights:

- Synthetic Utility: The dichloro and amino groups in Methyl 4-amino-2,3-dichloro-4-oxo-2-butenoate enable regioselective functionalization, a trait less pronounced in non-halogenated analogs .

- Solubility: The amino group improves solubility in polar aprotic solvents (e.g., DMSO, DMF) compared to fully chlorinated analogs like dichloromaleic anhydride.

Limitations of Available Evidence

Thus, this analysis relies on extrapolation from structurally related compounds and general chemical principles. Further studies from specialized journals (e.g., Journal of Organic Chemistry, Tetrahedron Letters) are required to validate these comparisons.

Biologische Aktivität

Methyl 4-amino-2,3-dichloro-4-oxo-2-butenoate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an antibacterial agent. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Methyl 4-amino-2,3-dichloro-4-oxo-2-butenoate is characterized by the following molecular formula:

- Molecular Formula : C5H6Cl2N2O3

- Molecular Weight : 201.02 g/mol

This compound acts as a building block for synthesizing more complex molecules and has been studied for its potential therapeutic applications.

Antibacterial Properties

Recent studies have highlighted the antibacterial activity of Methyl 4-amino-2,3-dichloro-4-oxo-2-butenoate against various bacterial strains. The compound exhibits minimum inhibitory concentrations (MICs) that suggest its efficacy against both Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity of Methyl 4-amino-2,3-dichloro-4-oxo-2-butenoate

| Bacterial Strain | MIC (μg/mL) | Reference |

|---|---|---|

| Escherichia coli | 1.5 | |

| Staphylococcus aureus | 0.64 | |

| Mycobacterium tuberculosis | 0.6 (replicating), 1.5 (non-replicating) |

The compound's mechanism of action appears to involve interference with bacterial respiration and the inhibition of specific enzymes essential for bacterial survival. Notably, it has been proposed that Methyl 4-amino-2,3-dichloro-4-oxo-2-butenoate may act as a prodrug that converts into an active form within bacterial cells.

The primary mechanism of action involves the inhibition of the MenB enzyme in the menaquinone biosynthesis pathway, which is crucial for bacterial respiration. This pathway is analogous to that found in Escherichia coli, making it a viable target for drug discovery aimed at treating infections caused by resistant strains of bacteria.

Case Studies

Several case studies have demonstrated the effectiveness of Methyl 4-amino-2,3-dichloro-4-oxo-2-butenoate in clinical settings:

- Study on Mycobacterium tuberculosis : A study reported that this compound showed significant activity against both replicating and non-replicating forms of M. tuberculosis, highlighting its potential for treating latent tuberculosis infections .

- Comparative Analysis : In comparative studies with established antibiotics like ampicillin and streptomycin, Methyl 4-amino-2,3-dichloro-4-oxo-2-butenoate exhibited superior antibacterial activity against certain strains .

Toxicity and Safety Profile

While the antibacterial properties are promising, it is essential to evaluate the toxicity and safety profile of Methyl 4-amino-2,3-dichloro-4-oxo-2-butenoate. Preliminary toxicity studies indicate a relatively high LD50 in animal models, suggesting moderate toxicity levels that warrant further investigation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.